3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester is an organic compound with the molecular formula C12H11NO5 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester typically involves the esterification of 3,4-Quinolinedicarboxylic acid, 2-methyl-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid
- 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid
- 2-Ethyl-4-methyl-3-quinolinecarboxylic acid
Uniqueness
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester is unique due to its specific ester functional groups and the position of the methyl group on the quinoline ring. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
58416-48-1 |
---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
dimethyl 2-methylquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-11(13(16)18-2)12(14(17)19-3)9-6-4-5-7-10(9)15-8/h4-7H,1-3H3 |
InChI Key |
DKLPBBDXTYCMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.